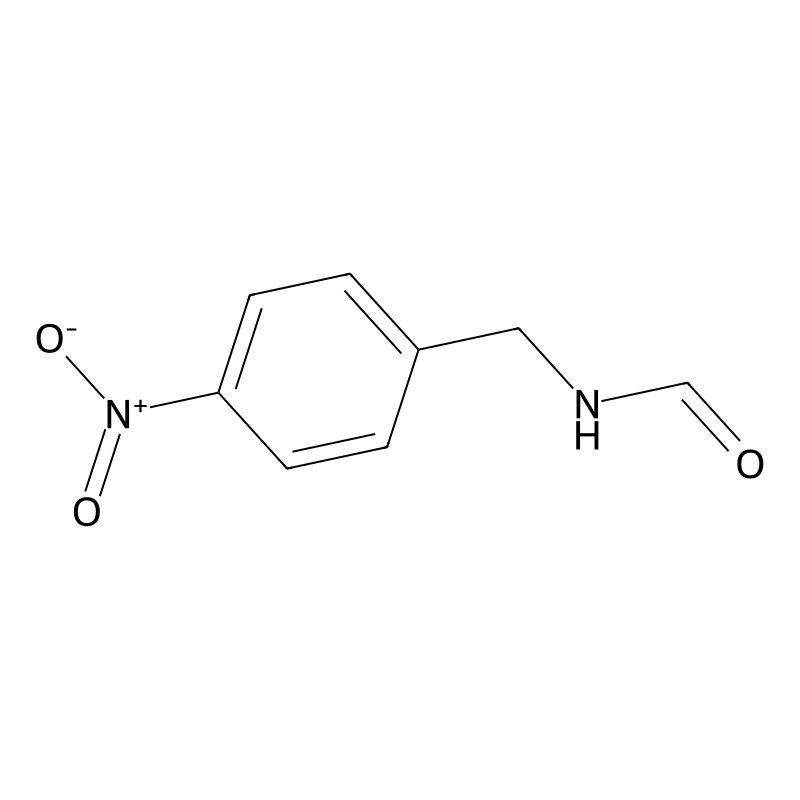

N-(4-Nitro-benzyl)-formamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(4-Nitro-benzyl)-formamide is characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a formamide functional group. The molecular formula for this compound is CHNO, and it features a nitro group (-NO) at the para position relative to the benzyl carbon. This structural arrangement imparts distinct chemical properties that influence its reactivity and biological interactions.

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic attack, leading to substitution reactions on the benzyl carbon.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and properties.

- Condensation Reactions: It can react with various nucleophiles to form more complex structures through condensation processes.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in organic synthesis.

Research indicates that N-(4-Nitro-benzyl)-formamide exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and its effects on certain cancer cell lines. The presence of the nitro group is significant, as it often enhances biological activity through mechanisms such as:

- Interference with Cellular Processes: Nitro compounds can disrupt cellular metabolism and signaling pathways.

- Antimicrobial Properties: The compound's structure may contribute to its effectiveness against specific bacterial strains.

Further studies are necessary to elucidate the precise mechanisms underlying its biological effects.

Several methods exist for synthesizing N-(4-Nitro-benzyl)-formamide, including:

- Direct Amination: Reacting 4-nitrobenzyl chloride with formamide in the presence of a base such as potassium carbonate.

- Reduction of Nitro Compounds: Starting from 4-nitrobenzaldehyde and reducing it with suitable reducing agents (e.g., lithium aluminum hydride) followed by reaction with formamide.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields when combining 4-nitrobenzyl derivatives with formamide under solvent-free conditions.

These methods highlight the versatility of synthetic approaches available for this compound.

N-(4-Nitro-benzyl)-formamide has several applications across different fields:

- Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly in creating compounds with antimicrobial properties.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Investigated for potential use in creating functional materials due to its unique chemical properties.

Interaction studies involving N-(4-Nitro-benzyl)-formamide focus on its binding affinity and reactivity with various biomolecules. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins or enzymes.

- Spectroscopic Methods: Such as NMR and IR spectroscopy to analyze changes upon interaction with biological macromolecules.

These studies are crucial for understanding the compound's potential therapeutic roles and mechanisms of action.

N-(4-Nitro-benzyl)-formamide shares structural features with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| N-(4-Methoxy-benzyl)-formamide | Methoxy group instead of nitro | Exhibits different biological activity |

| 4-Nitrobenzaldehyde | Aldehyde functional group | More reactive in condensation reactions |

| N-(3-Nitro-benzyl)-formamide | Nitro group at meta position | Different electronic properties |

N-(4-Nitro-benzyl)-formamide stands out due to its specific para-nitro substitution, which significantly influences its reactivity and biological interactions compared to these similar compounds.